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Foreword
For the discerning researcher in cellular signaling and drug development, understanding the

foundational molecules that paved the way for modern targeted therapies is not merely an

academic exercise; it is a prerequisite for innovation. The tyrphostins, a class of synthetic

protein tyrosine kinase (PTK) inhibitors, represent one such cornerstone.[1][2] Developed as

some of the first rationally designed, low molecular weight inhibitors, they provided critical tools

and conceptual frameworks for targeting the enzymatic activity at the heart of cellular growth

signals.[3]

This guide focuses on Tyrphostin 47 (also known as AG-213), a prominent member of this

family.[4][5] We will dissect its structure-activity relationship (SAR), exploring how its chemical

architecture dictates its function as a potent inhibitor of the Epidermal Growth Factor Receptor

(EGFR) kinase. This document is designed not as a static protocol book, but as a dynamic

guide to understanding the why behind the what—elucidating the chemical logic that drives

biological activity and the experimental rationale for its characterization.
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The Tyrphostin 47 Scaffold: A Study in Competitive
Inhibition
At its core, Tyrphostin 47 is a benzylidenemalononitrile derivative, specifically a 3,4-dihydroxy-

alpha-cyano-thiocinnamide.[1][6] Its design is a classic example of substrate mimicry.

Tyrphostins were conceived to resemble the tyrosine residue of a substrate protein, allowing

them to occupy the kinase's active site.[1]

The primary mechanism of action for Tyrphostin 47 is as an ATP-competitive inhibitor of the

EGFR's intracellular tyrosine kinase domain.[3][6][7] By binding to the substrate-binding site, it

prevents the receptor from phosphorylating downstream targets, effectively blocking the EGF-

dependent signaling cascade that drives cell proliferation.[2] This competitive inhibition is the

central principle that informs its entire structure-activity relationship.

Caption: The core chemical structure of Tyrphostin 47.

Deconstructing the Activity: Key Structural
Determinants
The potency and selectivity of tyrphostins are not accidental; they are the direct result of

specific functional groups arranged around the core scaffold. The systematic analysis of

analogs has revealed a clear SAR that is crucial for any researcher looking to use or modify

these compounds.[2][8]

The Critical Catechol Moiety
The 3,4-dihydroxy substitution on the phenyl ring (the catechol group) is arguably the most

critical feature for potent EGFR inhibition within this series. The two hydroxyl groups are

essential for forming hydrogen bonds within the ATP-binding pocket of the kinase, anchoring

the molecule in the correct orientation for effective inhibition.

Experimental Insight: Analogs lacking one or both of these hydroxyl groups exhibit a

dramatic decrease in inhibitory activity. For instance, studies on related tyrphostins show that

the presence of a catechol motif is a strong determinant of potency.[9] This underscores the

causal link between hydrogen bonding capacity at this position and the direct inhibition of the

enzyme.
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The Malononitrile and Thioamide Groups
The α-cyano-thiocinnamide portion of the molecule also plays a vital role.

The Cyano Group (-C≡N): This electron-withdrawing group is crucial for the molecule's

overall electronic properties and geometry. In some related tyrphostins, the cyanoacrylate

moiety can act as a Michael acceptor, enabling covalent binding to cysteine residues on

target proteins.[9] While Tyrphostin 47 is primarily considered a reversible inhibitor of

EGFR, this chemical potential is an important characteristic of the broader class.

The Thioamide Group (-C(=S)NH₂): The replacement of an oxygen atom (in an amide) with

sulfur alters the group's size, polarity, and hydrogen bonding capability. The synthesis and

evaluation of numerous tyrphostin analogs have shown that modifications at this position

significantly impact potency and selectivity. For example, compounds containing a dinitrile or

a thioamide group were found to be good inhibitors of the EGFR tyrosine kinase.[10]

A Quantitative Look at Tyrphostin SAR
To truly appreciate the structure-activity relationship, we must examine the quantitative data.

The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from dose-response

experiments that quantifies the concentration of an inhibitor required to reduce a specific

biological activity by 50%.
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Compound
Key Structural
Features

Target Kinase IC₅₀ Value Citation

Tyrphostin 47

(AG-213)

Catechol, α-

cyano-

thiocinnamide

EGFR

Potent inhibitor

(specific value

varies by assay)

[4][6]

Tyrphostin 25

Different

substitution

pattern

p38 MAPK

No significant

effect on Shiga-

toxin response

[11]

Tyrphostin 51

Different

substitution

pattern

p38 MAPK

No significant

effect on Shiga-

toxin response

[11]

Tyrphostin AG-

490

Lacks catechol,

different side

chain

Jak2 ~10 µM [12]

Tyrphostin AG-

490

Lacks catechol,

different side

chain

EGFR ~2 µM [12]

Tyrphostin A9
Di-tert-

butylphenol motif
5-Lipoxygenase 0.8 µM [9]

AG879
Thioamide, di-

tert-butylphenol
5-Lipoxygenase 78 nM [9]

This table provides a comparative overview. Direct comparison of IC₅₀ values should be made

with caution, as experimental conditions can vary between studies.

Target Selectivity and Broader Biological Activity
While Tyrphostin 47 is renowned as an EGFR inhibitor, no small molecule is perfectly

selective. Understanding its activity against other kinases and cellular processes is essential for

interpreting experimental results correctly.

Kinase Selectivity: The original studies demonstrated that potent EGFR inhibitors like those

in the tyrphostin family were significantly less effective—by a factor of 100 to 1000—against
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the highly homologous insulin receptor kinase.[2] This was a landmark finding, proving that

selective tyrosine kinase inhibitors could be synthesized.

Off-Target Cellular Effects: The utility of Tyrphostin 47 as a chemical probe has led to its use

in a wide array of biological investigations. It has been shown to block the induction of

scavenger receptor activity, probe the role of tyrosine phosphorylation in NF-κB activation,

and inhibit Shiga toxin-induced cell death.[6][11][13] These findings highlight that its effects

in a cellular context may not be solely attributable to EGFR inhibition. Furthermore, some

tyrphostin derivatives have been found to inhibit DNA topoisomerase I, offering another

potential mechanism for their antiproliferative effects.[5]

This broader activity profile is not a flaw; it is a critical piece of data. It mandates the use of

proper controls and complementary experimental approaches to validate that an observed

phenotype is indeed linked to the inhibition of the target of interest.
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Caption: Inhibition of the EGFR signaling pathway by Tyrphostin 47.

Experimental Validation: From Enzyme to Cell
The cornerstone of any SAR study is a robust and self-validating experimental workflow. To

characterize an inhibitor like Tyrphostin 47, one must bridge the gap between direct enzymatic

interaction and the resulting cellular phenotype.

Workflow for Assessing Kinase Inhibition
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The logical flow of an investigation involves first confirming direct target engagement with a

cell-free assay and then verifying that this engagement produces the desired effect in a living

system.

Hypothesis:
Compound inhibits Kinase X

Cell-Free Kinase Assay
(e.g., Radiometric, FRET)

 Test direct
enzyme interaction 

Determine IC₅₀

Dose-Response Curve

Cell-Based Proliferation Assay
(e.g., MTT, WST-1 on A431 cells)

 Validate in a
biological context 

Determine GI₅₀
(Growth Inhibition)

Conclusion:
Correlate enzymatic inhibition

with cellular effect
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Click to download full resolution via product page

Caption: A self-validating workflow for inhibitor characterization.

Protocol: Cell-Free EGFR Kinase Inhibition Assay
Principle: This assay quantifies the ability of Tyrphostin 47 to inhibit the transfer of a

radioactive phosphate from [γ-³²P]ATP to a synthetic peptide substrate by the recombinant

EGFR kinase domain. The amount of radioactivity incorporated into the peptide is inversely

proportional to the inhibitor's potency.

Methodology:

Preparation of Reagents:

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA,

2 mM DTT, 0.01% Tween-20).

Reconstitute recombinant human EGFR kinase domain to a working concentration.

Prepare a stock solution of a suitable tyrosine-containing peptide substrate (e.g., Poly(Glu,

Tyr) 4:1).

Prepare a stock solution of [γ-³²P]ATP.

Prepare serial dilutions of Tyrphostin 47 in DMSO, followed by a final dilution in reaction

buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

Kinase Reaction:

To a 96-well plate, add 10 µL of the Tyrphostin 47 dilution (or DMSO vehicle control).

Add 20 µL of a master mix containing the reaction buffer, peptide substrate, and EGFR

enzyme.

Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the

enzyme.
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Initiate the reaction by adding 20 µL of a solution containing reaction buffer, MgCl₂, and [γ-

³²P]ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the

reaction is within the linear range.

Reaction Termination and Detection:

Stop the reaction by adding 25 µL of 3% phosphoric acid.

Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.

Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Perform a final wash in acetone and let the paper air dry.

Quantify the radioactivity incorporated into the peptide substrate using a scintillation

counter.

Data Analysis:

Calculate the percentage of inhibition for each Tyrphostin 47 concentration relative to the

DMSO control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]

Protocol: Cell-Based Proliferation Assay (MTT)
Principle: This assay measures the metabolic activity of a cell population, which serves as a

proxy for cell viability and proliferation. The ability of mitochondrial dehydrogenases in living

cells to convert the yellow tetrazolium salt MTT into purple formazan crystals is quantified

spectrophotometrically.

Methodology:

Cell Seeding:
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Culture A431 cells (which overexpress EGFR) in appropriate growth medium.

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined

density (e.g., 5,000 cells/well) in 100 µL of medium.

Incubate for 24 hours to allow cells to attach.

Compound Treatment:

Prepare serial dilutions of Tyrphostin 47 in growth medium.

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of Tyrphostin 47 (or vehicle control).

Incubate the plate for 72 hours.

MTT Addition and Incubation:

Prepare a 5 mg/mL solution of MTT in sterile PBS.

Add 20 µL of the MTT solution to each well.

Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

Solubilization and Measurement:

Carefully remove the medium from the wells.

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each

well to dissolve the formazan crystals.

Gently shake the plate for 5 minutes to ensure complete dissolution.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of growth inhibition for each concentration relative to the vehicle-

treated control cells.
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Plot the percentage of inhibition against the inhibitor concentration to determine the GI₅₀

(concentration for 50% growth inhibition).

Conclusion: The Legacy and Future of Tyrphostins
Tyrphostin 47 and its analogs are more than just historical footnotes in the annals of drug

discovery. They were instrumental in validating the concept of targeting kinase activity and

provided the chemical scaffolds and SAR insights upon which modern inhibitors, such as

gefitinib and erlotinib, were built.[3][15]

For the modern researcher, Tyrphostin 47 remains a valuable tool, but one that must be used

with a sophisticated understanding of its properties. Its well-characterized SAR provides a clear

example of how subtle changes in molecular structure can profoundly alter biological activity.

Its known off-target effects are a crucial reminder of the importance of rigorous, multi-faceted

experimental design. By understanding the principles laid out in this guide, scientists and drug

development professionals can better leverage this foundational inhibitor to probe complex

biological systems and drive the discovery of the next generation of targeted therapeutics.

References
Gottsauner-Wolf, M., et al. (1997). Influence of local delivery of the protein tyrosine kinase

receptor inhibitor tyrphostin-47 on smooth-muscle cell proliferation in a rat carotid balloon-

injury model. PubMed. [Link]

Nakagawa, I., et al. (2001). Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell

death. PubMed. [Link]

De la Cuesta, F., et al. (2020). Structure–Activity Relationship (SAR) Study of Spautin-1 to

Entail the Discovery of Novel NEK4 Inhibitors. PubMed Central. [Link]

Bridges, A. J., et al. Tyrosine kinase inhibitors. 5. Synthesis and structure-activity

relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent

adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the

epidermal growth factor receptor. ResearchGate. [Link]

HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube.

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.benchchem.com/product/b1229819/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-structure-activity-relationship-of-tyrphostin-47
https://journals.viamedica.pl/folia_histochemica_cytobiologica/article/viewFile/FHC.2012.0028/15240
https://pubs.rsc.org/en/content/articlelanding/2008/pp/b806209a/unauth
https://www.benchchem.com/product/b1229819/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-structure-activity-relationship-of-tyrphostin-47
https://pubmed.ncbi.nlm.nih.gov/9136611/
https://www.benchchem.com/product/b1229819/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-structure-activity-relationship-of-tyrphostin-47
https://pubmed.ncbi.nlm.nih.gov/11789578/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022830/
https://www.researchgate.net/publication/14580211_Tyrosine_kinase_inhibitors_5_Synthesis_and_structure-activity_relationships_for_4-phenylmethylamino-_and_4-phenylaminoquinazolines_as_potent_adenosine_5'-triphosphate_binding_site_inhibitors_of_the_ty
https://www.youtube.com/watch?v=J_j8D3l1y8Q
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chen, Y. F., et al. (2021). Characterizing the structure–activity relationships of natural

products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase.

National Institutes of Health (NIH). [Link]

Synthesis and Biological Evaluation of Tyrphostins as Anticancer Agents. University of

Glasgow. [Link]

Gerstmeier, J., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-

reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. National

Institutes of Health (NIH). [Link]

Aflalo, E., et al. (1994). Inhibition of topoisomerase I activity by tyrphostin derivatives, protein

tyrosine kinase blockers: mechanism of action. PubMed. [Link]

Liu, Z., et al. (2012). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes

hypomagnesemia and cardiac dysfunction. National Institutes of Health (NIH). [Link]

Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine

kinase inhibitors. PubMed. [Link]

Wolanin, K., et al. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine

growth regulation of A549 and DU145 cells. Via Medica Journals. [Link]

Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine

kinase inhibitors. ACS Publications. [Link]

Klco, J.M., et al. (2013). Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of

Acute Leukemia. National Institutes of Health (NIH). [Link]

Rewcastle, G.W., et al. (2002). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-

Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed

as Inhibitors of the Epidermal Growth Factor Receptor. ACS Publications. [Link]

Bugarčić, A., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of

Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI.

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7808389/
https://theses.gla.ac.uk/6215/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11438914/
https://pubmed.ncbi.nlm.nih.gov/7923131/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3279589/
https://pubmed.ncbi.nlm.nih.gov/2552117/
https://journals.viamedica.pl/folia_histochemica_cytobiologica/article/view/25916
https://pubs.acs.org/doi/10.1021/jm00158a040
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856291/
https://pubs.acs.org/doi/10.1021/jm981102h
https://www.mdpi.com/1422-0067/24/13/10892
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia. JoVE.

[Link]

Lu, Z., et al. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human

breast cancer cells. Spandidos Publications. [Link]

El-Gokha, A.A., et al. (2020). Development of Potent Inhibitors of Receptor Tyrosine Kinases

by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. ACS Publications.

[Link]

Ghaffari, S., et al. (2022). The Relationship between the IC50 Values and the Apparent

Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps

Confirm the Mechanism of Inhibition. MDPI. [Link]

Tyrosine Kinase Inhibitors. NCBI Bookshelf. [Link]

Weyergang, A., et al. (2008). Photodynamic targeting of EGFR does not predict the

treatment outcome in combination with the EGFR tyrosine kinase inhibitor Tyrphostin

AG1478. RSC Publishing. [Link]

Valko, K., et al. ICD and UV absorption spectra of tyrphostin AG 1295(16) in the presence....

ResearchGate. [Link]

Freire, V., et al. (2023). Multi-Targeted TKIs in Patients with Advanced Ewing Sarcoma: A

Systematic Review and Single-Arm Meta-Analysis. MDPI. [Link]

Maguire, M.P., et al. (1994). Synthesis and biological evaluation of a series of tyrphostins

containing nitrothiophene moieties as possible epidermal growth factor receptor tyrosine

kinase inhibitors. PubMed. [Link]

Georgikopoulos, T., et al. (2024). A practical guide for the assay-dependent characterisation

of irreversible inhibitors. National Institutes of Health (NIH). [Link]

Han, Y., et al. (1996). Tyrphostin AG 1478 preferentially inhibits human glioma cells

expressing truncated rather than wild-type epidermal growth factor receptors. PubMed. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.jove.com/v/50243/pre-clinical-evaluation-of-tyrosine-kinase-inhibitors-for-treatment
https://www.spandidos-publications.com/or/19/5/1239
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00078
https://www.mdpi.com/2073-4344/12/12/1531
https://www.ncbi.nlm.nih.gov/books/NBK560872/
https://pubs.rsc.org/en/content/articlelanding/2008/pp/b806161a
https://www.researchgate.net/figure/ICD-and-UV-absorption-spectra-of-tyrphostin-AG-1295-16-in-the-presence-of-AAG-and-HSA_fig1_51790439
https://www.mdpi.com/2072-6694/15/21/5170
https://pubmed.ncbi.nlm.nih.gov/7943315/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11525642/
https://pubmed.ncbi.nlm.nih.gov/8780618/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Al-Warhi, T., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics

Studies of Novel Lapatinib Derivatives. MDPI. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. theses.gla.ac.uk [theses.gla.ac.uk]

2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. journals.viamedica.pl [journals.viamedica.pl]

4. scbt.com [scbt.com]

5. Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase
blockers: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

6. sigmaaldrich.com [sigmaaldrich.com]

7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as
promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

10. Synthesis and biological evaluation of a series of tyrphostins containing nitrothiophene
moieties as possible epidermal growth factor receptor tyrosine kinase inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]

13. Influence of local delivery of the protein tyrosine kinase receptor inhibitor tyrphostin-47
on smooth-muscle cell proliferation in a rat carotid balloon-injury model - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.mdpi.com/1422-0067/24/1/469
https://www.benchchem.com/product/b1229819?utm_src=pdf-custom-synthesis#bc-rfq
https://theses.gla.ac.uk/75626/1/13833441.pdf
https://pubmed.ncbi.nlm.nih.gov/2552117/
https://pubmed.ncbi.nlm.nih.gov/2552117/
https://journals.viamedica.pl/folia_histochemica_cytobiologica/article/viewFile/FHC.2012.0028/15240
https://www.scbt.com/p/tyrphostin-47-122520-86-9
https://pubmed.ncbi.nlm.nih.gov/7923131/
https://pubmed.ncbi.nlm.nih.gov/7923131/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/188/995/t7540pis.pdf
https://www.ncbi.nlm.nih.gov/books/NBK563322/
https://pubs.acs.org/doi/10.1021/jm00130a020
https://pmc.ncbi.nlm.nih.gov/articles/PMC11582101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11582101/
https://pubmed.ncbi.nlm.nih.gov/8679052/
https://pubmed.ncbi.nlm.nih.gov/8679052/
https://pubmed.ncbi.nlm.nih.gov/8679052/
https://pubmed.ncbi.nlm.nih.gov/16919262/
https://pubmed.ncbi.nlm.nih.gov/16919262/
https://www.cellsignal.com/products/activators-inhibitors/tyrphostin-ag-490/14704
https://pubmed.ncbi.nlm.nih.gov/9060802/
https://pubmed.ncbi.nlm.nih.gov/9060802/
https://pubmed.ncbi.nlm.nih.gov/9060802/
https://www.mdpi.com/1420-3049/27/10/3141
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229819?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. Photodynamic targeting of EGFR does not predict the treatment outcome in combination
with the EGFR tyrosine kinase inhibitor Tyrphostin AG1478 - Photochemical &
Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Structure-Activity
Relationship of Tyrphostin 47]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1229819/docs#an-in-depth-technical-guide-to-the-
structure-activity-relationship-of-tyrphostin-47]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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